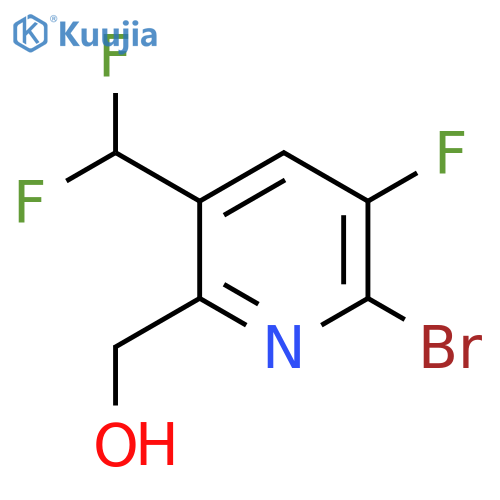Cas no 1805396-15-9 (2-Bromo-5-(difluoromethyl)-3-fluoropyridine-6-methanol)

1805396-15-9 structure
商品名:2-Bromo-5-(difluoromethyl)-3-fluoropyridine-6-methanol
CAS番号:1805396-15-9
MF:C7H5BrF3NO
メガワット:256.019911527634
CID:4810055
2-Bromo-5-(difluoromethyl)-3-fluoropyridine-6-methanol 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-5-(difluoromethyl)-3-fluoropyridine-6-methanol
-
- インチ: 1S/C7H5BrF3NO/c8-6-4(9)1-3(7(10)11)5(2-13)12-6/h1,7,13H,2H2
- InChIKey: QLJWOGPBFZIJFM-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=C(C(F)F)C(CO)=N1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 172
- トポロジー分子極性表面積: 33.1
- 疎水性パラメータ計算基準値(XlogP): 1.7
2-Bromo-5-(difluoromethyl)-3-fluoropyridine-6-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029062024-1g |
2-Bromo-5-(difluoromethyl)-3-fluoropyridine-6-methanol |
1805396-15-9 | 97% | 1g |
$1,549.60 | 2022-04-01 |
2-Bromo-5-(difluoromethyl)-3-fluoropyridine-6-methanol 関連文献
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
1805396-15-9 (2-Bromo-5-(difluoromethyl)-3-fluoropyridine-6-methanol) 関連製品
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
